An In-depth Technical Guide to 1-Bromo-6-chlorohexane
An In-depth Technical Guide to 1-Bromo-6-chlorohexane
CAS Number: 6294-17-3
This technical guide provides a comprehensive overview of 1-Bromo-6-chlorohexane, a bifunctional alkyl halide of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and common applications, and includes a visual representation of a key synthetic workflow.
Core Compound Data
1-Bromo-6-chlorohexane is a valuable building block in organic chemistry, primarily utilized for its ability to introduce a six-carbon linker with two distinct halogen functionalities. This differential reactivity allows for selective, sequential reactions, making it a versatile reagent in the synthesis of complex molecules.
Physical and Chemical Properties
A summary of the key quantitative data for 1-Bromo-6-chlorohexane is presented in the table below, facilitating easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 6294-17-3 | [1][2][3][4][5][6][7][8][9][10][11][12][13] |
| Molecular Formula | C₆H₁₂BrCl | [1][6][7][9][11][13] |
| Molecular Weight | 199.52 g/mol | [1][2][6][7][9][13] |
| Appearance | Colorless to almost colorless clear liquid | [3][5] |
| Density | 1.337 g/mL at 25 °C | [1][2][5][8][9] |
| Boiling Point | 109-110 °C at 2 mmHg | [2][5][8][9] |
| Refractive Index | n20/D 1.481 | [2][5][8][9] |
| Flash Point | 101 °C (213.8 °F) - closed cup | [2][5] |
| EINECS Number | 228-555-6 | [2][5][13] |
| SMILES String | ClCCCCCCBr | [1][2] |
| InChI Key | JTYUIAOHIYZBPB-UHFFFAOYSA-N | [2][6][9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 1-Bromo-6-chlorohexane and its application in the formation of organozinc reagents, a common subsequent step in synthetic chemistry.
Synthesis of 1-Bromo-6-chlorohexane from 1,6-Hexanediol (B165255)
This two-step procedure involves the initial selective chlorination of one hydroxyl group of 1,6-hexanediol, followed by the bromination of the remaining hydroxyl group.
Step 1: Synthesis of 6-chloro-1-hexanol (B31631)
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Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a heating mantle is charged with 1,6-hexanediol (2 moles, 236.4 g), 35% hydrochloric acid (156 g), and zinc chloride (1 g).
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Reaction: The mixture is stirred and heated to 98°C for 8 hours.
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Work-up: After cooling, the reaction mixture is extracted with 200 mL of toluene (B28343). The organic layer is then washed with 200 mL of a 5% aqueous sodium hydroxide (B78521) solution.
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Purification: The toluene is removed by fractionation to yield 6-chloro-1-hexanol. The typical yield is approximately 34% with a purity of 98%.
Step 2: Synthesis of 1-Bromo-6-chlorohexane
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Apparatus Setup: A flask is charged with 6-chloro-1-hexanol (0.68 moles, 93.5 g) dissolved in 200 mL of hexane. The flask is cooled in an ice bath.
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Reaction: Phosphorus tribromide (PBr₃) (0.236 moles, 64 g) is added dropwise to the stirred solution, maintaining the temperature at or below 40°C.
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Work-up: Upon completion of the reaction, the mixture is washed successively with 200 g of pure water and 300 g of a 3% aqueous solution of sodium hydroxide. The n-hexane is then removed.
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Purification: The resulting concentrate is purified by fractional distillation. Analysis by gas chromatography typically shows a composition of approximately 93% 1-Bromo-6-chlorohexane, with minor amounts of 1,6-dichlorohexane (B1210651) and 1,6-dibromohexane (B150918).
Synthesis via Halogen Exchange
An alternative method involves the catalyzed halogen exchange between a dichloroalkane and a dibromoalkane.
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Apparatus Setup: A reactor is charged with 1,6-dichlorohexane (1 mole, 155 g), 1,6-dibromohexane (1 mole, 244 g), and N,N-dimethylacetamide (DMAC) (150 g).
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Reaction: The mixture is stirred at 110°C for three hours.
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Analysis and Purification: The reaction progress can be monitored by gas chromatography. The resulting mixture, containing 1-Bromo-6-chlorohexane along with the starting materials and solvent, is then separated by fractional distillation in a rectifying column to isolate the pure product.
Preparation of an Organozinc Reagent
1-Bromo-6-chlorohexane can be used to prepare organozinc reagents, which are valuable intermediates for carbon-carbon bond formation.
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Apparatus Setup: A dry, two-necked flask under a nitrogen atmosphere is charged with zinc dust (1.5 equivalents). The zinc is activated with a catalytic amount of iodine (5 mol %).
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Reaction: N,N-dimethylacetamide (DMA) is added as the solvent, followed by the addition of 1-Bromo-6-chlorohexane (1 equivalent). The reaction mixture is heated to 80°C. The formation of the organozinc reagent is typically complete within 1-3 hours and can be monitored by gas chromatography analysis of quenched aliquots.
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Subsequent Use: The resulting organozinc bromide solution can be used directly in subsequent cross-coupling reactions (e.g., Negishi coupling) with aryl halides in the presence of a palladium or nickel catalyst.
Visualizations
The following diagrams illustrate key workflows and relationships involving 1-Bromo-6-chlorohexane.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 3. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0824094A1 - Process for the preparation of alpha-bromo,omega-chloroalkanes - Google Patents [patents.google.com]
- 5. EP0946570A1 - Process for the preparation of an organozinc reagent - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PubChemLite - 1-bromo-6-chlorohexane (C6H12BrCl) [pubchemlite.lcsb.uni.lu]
- 12. 1-Bromo-6-chlorohexane | PROTAC Linker | TargetMol [targetmol.com]
- 13. 1-Bromo-6-chlorohexane | C6H12BrCl | CID 80516 - PubChem [pubchem.ncbi.nlm.nih.gov]
